molecular formula C16H16O3 B1272343 (3'-Ethoxy-biphenyl-4-yl)-acetic acid CAS No. 669713-69-3

(3'-Ethoxy-biphenyl-4-yl)-acetic acid

Cat. No.: B1272343
CAS No.: 669713-69-3
M. Wt: 256.3 g/mol
InChI Key: ONBXLKUZTMSDIK-UHFFFAOYSA-N
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Description

(3’-Ethoxy-biphenyl-4-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethoxy group attached to the biphenyl structure, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Ethoxy-biphenyl-4-yl)-acetic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an appropriate ethylating agent is used.

    Acetic Acid Moiety Addition:

Industrial Production Methods

In an industrial setting, the production of (3’-Ethoxy-biphenyl-4-yl)-acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3’-Ethoxy-biphenyl-4-yl)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(3’-Ethoxy-biphenyl-4-yl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’-Ethoxy-biphenyl-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The ethoxy group and acetic acid moiety contribute to its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3’-Methoxy-biphenyl-4-yl)-acetic acid
  • (3’-Ethyl-biphenyl-4-yl)-acetic acid
  • (3’-Propoxy-biphenyl-4-yl)-acetic acid

Uniqueness

(3’-Ethoxy-biphenyl-4-yl)-acetic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

2-[4-(3-ethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-19-15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBXLKUZTMSDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374468
Record name (3'-Ethoxy-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-69-3
Record name (3'-Ethoxy-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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